molecular formula C17H16F3NO3 B266961 N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

Cat. No. B266961
M. Wt: 339.31 g/mol
InChI Key: VPPQLULYXASQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, commonly known as TAK-659, is a potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

TAK-659 selectively inhibits N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, which is a key mediator of B-cell receptor signaling. By blocking N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, TAK-659 disrupts the activation and proliferation of B-cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit proliferation and migration of cancer cells, and suppress tumor growth. TAK-659 has also been shown to modulate the immune microenvironment, leading to enhanced antitumor activity and improved efficacy of other therapies.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its high selectivity for N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide, which reduces the risk of off-target effects and toxicity. TAK-659 has also shown good oral bioavailability and pharmacokinetics, making it a promising candidate for clinical development. However, TAK-659 has some limitations in laboratory experiments, including its limited solubility in water and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are several potential future directions for the development of TAK-659 and other N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors. These include:
1. Combination therapies: TAK-659 has shown promising results in combination with other therapies, such as immune checkpoint inhibitors and chemotherapy. Further studies are needed to optimize combination regimens and identify synergistic effects.
2. Biomarker identification: Biomarkers that predict response to N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors could help identify patients who are most likely to benefit from these therapies. Further research is needed to identify and validate such biomarkers.
3. New indications: N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors have shown activity in various B-cell malignancies, but their potential in other cancers and autoimmune diseases is still being explored.
4. Improved formulations: The limited solubility of TAK-659 and other N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitors could be addressed through the development of improved formulations, such as prodrugs or nanoparticles.
In conclusion, TAK-659 is a promising N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide inhibitor that has shown potent antitumor activity in preclinical studies. Further research is needed to optimize its clinical development and identify its potential in other indications.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the preparation of intermediates and their subsequent coupling reactions. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent antitumor activity, both as a single agent and in combination with other therapies.

properties

Product Name

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

IUPAC Name

N-[4-(2-methoxyethoxy)phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H16F3NO3/c1-23-9-10-24-15-7-5-14(6-8-15)21-16(22)12-3-2-4-13(11-12)17(18,19)20/h2-8,11H,9-10H2,1H3,(H,21,22)

InChI Key

VPPQLULYXASQRZ-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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